molecular formula C14H21ClN2 B1383944 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride CAS No. 2177265-01-7

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride

Cat. No.: B1383944
CAS No.: 2177265-01-7
M. Wt: 252.78 g/mol
InChI Key: HJBDVPZWQXCMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is a chemical compound with the molecular formula C14H21N2Cl. It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro nonane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts .

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,7-Diazaspiro[3.5]Nonane
  • 2-Benzyl-2,7-Diazaspiro[3.5]Nonane-7-Carboxylate Hydrochloride
  • 2-Benzyl-2,7-Diazaspiro[3.5]Nonane-7-Methyl Hydrochloride

Uniqueness

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is unique due to its specific spirocyclic structure and the presence of a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;/h1-5,15H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBDVPZWQXCMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
Reactant of Route 2
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
Reactant of Route 3
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
Reactant of Route 6
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.